molecular formula C9H17NO B11919276 8-Methyl-9-oxa-6-azaspiro[4.5]decane

8-Methyl-9-oxa-6-azaspiro[4.5]decane

Cat. No.: B11919276
M. Wt: 155.24 g/mol
InChI Key: FDQPUYJWXFDDEE-UHFFFAOYSA-N
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Description

8-Methyl-9-oxa-6-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-9-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

8-Methyl-9-oxa-6-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can act as a nucleophile, participating in various biochemical pathways. Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different substituents.

    1-Oxa-9-azaspiro[5.5]undecane: Contains a larger ring system with similar functional groups.

Uniqueness

8-Methyl-9-oxa-6-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methyl-9-oxa-6-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-6-10-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI Key

FDQPUYJWXFDDEE-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CCCC2)CO1

Origin of Product

United States

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